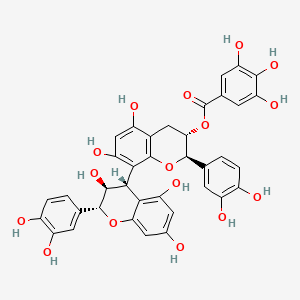

procyanidin B3 3'-O-gallate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Procyanidin B3 3'-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3'S)-hydroxy group of procyanidin B3. It has a role as a metabolite. It is a gallate ester, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a gallic acid and a procyanidin B3.

科学的研究の応用

Chemical Properties and Structure

Procyanidin B3 3'-O-gallate is characterized by the following properties:

- Molecular Formula : C37H30O16

- Molecular Weight : 730.6 g/mol

- Classification : It belongs to the class of polyphenols and proanthocyanidins, showcasing significant antioxidant and anticancer properties .

Anticancer Applications

Numerous studies have highlighted the anticancer potential of this compound, particularly against prostate cancer and other malignancies.

Case Study: Inhibition of Prostate Cancer Cells

A study published in Carcinogenesis identified procyanidin B2-3,3′-di-O-gallate as a major active constituent that caused growth inhibition and apoptotic death in DU145 human prostate carcinoma cells. This compound exhibited dose-dependent effects, demonstrating significant cytotoxicity at concentrations ranging from 25 to 100 μM . The galloyl groups in procyanidins are believed to be primarily responsible for their anticancer effects.

Table 1: Anticancer Activity of this compound

Antioxidant Activity

This compound is noted for its antioxidant properties, which are critical in mitigating oxidative stress-related diseases.

Case Study: Nanoparticle Encapsulation

A recent study investigated the encapsulation of procyanidin B2-3'-O-gallate in chitosan-sodium alginate nanoparticles. The encapsulation efficiency was found to be 93.5%, with the nanoparticles exhibiting controlled release under gastrointestinal conditions. This method not only enhanced the stability of the compound but also improved its biological activity against oxidative stress-induced cytotoxicity in HepG2 cells .

Table 2: Antioxidant Properties of this compound

| Study Reference | Methodology | Findings |

|---|---|---|

| Zhang et al. | Nanoparticle encapsulation | Enhanced stability and biological activity |

| PMC | Oral diseases research | Significant reduction in pathogen viability |

Drug Delivery Systems

The innovative use of this compound in drug delivery systems is a promising area of research.

Case Study: Enhanced Bioavailability

Research has shown that procyanidins can improve the bioavailability of therapeutic agents due to their ability to form complexes with drugs. This property is particularly useful in targeting specific tissues or cells while minimizing side effects. The encapsulation of procyanidins into nanoparticles has been a focus area, as it allows for controlled release and targeted delivery .

特性

分子式 |

C37H30O16 |

|---|---|

分子量 |

730.6 g/mol |

IUPAC名 |

[(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31-,33-,34+,35+/m0/s1 |

InChIキー |

VLFKNLZNDSEVBZ-LBSACNJESA-N |

異性体SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

正規SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。